molecular formula C5H12N2OS B8651935 1-(S-Methylsulfonimidoyl)pyrrolidine

1-(S-Methylsulfonimidoyl)pyrrolidine

Cat. No.: B8651935
M. Wt: 148.23 g/mol
InChI Key: MYBUVORHYPOVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(S-Methylsulfonimidoyl)pyrrolidine is a useful research compound. Its molecular formula is C5H12N2OS and its molecular weight is 148.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H12N2OS

Molecular Weight

148.23 g/mol

IUPAC Name

imino-methyl-oxo-pyrrolidin-1-yl-λ6-sulfane

InChI

InChI=1S/C5H12N2OS/c1-9(6,8)7-4-2-3-5-7/h6H,2-5H2,1H3

InChI Key

MYBUVORHYPOVSG-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)N1CCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium anthracenide (0.6 M in 1,2-dimethoxyethane; 20 mL) is added drop wise to methyl[(4-methylbenzenesulfonyl)imino]pyrrolidin-1-yl-λ6-sulfanone (2.00 g) in 1,2-dimethoxyethane (10 mL) at 0° C. until the blue color persists for a few minutes. The reaction mixture is quenched with hydrochloric acid (3 N; 3 mL), diluted with dichloromethane (60 mL), and stirred for a few minutes. The aqueous phase is separated, washed with dichloromethane and diethyl ether, and basified with solid sodium carbonate. The water is removed in vacuo and the dry residue is stirred with dichloromethane (20 mL) for 1 h. The extract is filtered, dried over MgSO4, and concentrated in vacuo to give the title compound. Mass spectrum (ESI+): m/z=149 [M+H]+.
Name
sodium anthracenide
Quantity
20 mL
Type
reactant
Reaction Step One
Name
methyl[(4-methylbenzenesulfonyl)imino]pyrrolidin-1-yl-λ6-sulfanone
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.